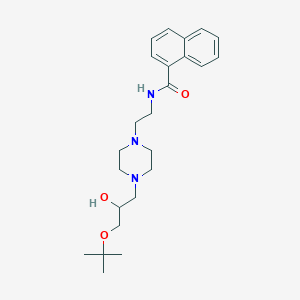
Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate” is a chemical entity that has been explored in various contexts due to its interesting properties and potential applications. The research around this compound spans across synthesis methods, molecular and chemical properties, and its reactions and interactions with other substances.
Synthesis Analysis
The synthesis of related thiophene derivatives and compounds involves multiple steps, including condensation, nitration, and functionalization processes. For example, the synthesis of ethyl 2-(4-nitrophenyl)-3,4-disubstituted and c-fused thiophene-5-carboxylates was achieved through the condensation of ethyl 4-nitrobenzylthioacetate with various 1,2-dicarbonyl compounds using sodium ethoxide in refluxing ethanol, showcasing the typical synthetic route for such compounds (Rangnekar & Mavlankar, 1991).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is significantly influenced by substituents, which can affect their electronic and spatial configuration. Studies involving X-ray diffraction and other spectroscopic methods help in understanding the precise molecular arrangement and the impact of different functional groups on the overall structure of the molecule.
Chemical Reactions and Properties
Thiophene compounds participate in various chemical reactions, including aromatic nucleophilic substitutions, which can lead to interesting rearrangements and the formation of novel compounds. For instance, the reaction of 3-bromo-2-nitrobenzo[b]thiophene with amines showcased an aromatic nucleophilic substitution with rearrangement, highlighting the reactive nature of such compounds and their potential for synthesizing new molecules (Guerrera et al., 1995).
Applications De Recherche Scientifique
Functionalization of Metal-Organic Frameworks
Methyl-substituted thiophenes, including derivatives like Methyl 4,5-dimethyl-2-(3-nitrobenzamido)thiophene-3-carboxylate, are utilized in the creation of lanthanide-based metal-organic frameworks (MOFs) with distinctive sensing and magnetic properties. These frameworks demonstrate potential for gas adsorption, sensing applications for specific chemicals and ions, and exhibit significant magnetocaloric effects, underscoring their versatility in materials science (Wang et al., 2016).
Organic Synthesis Pathways
The molecule plays a role in the nitration reactions of thiophenes, leading to the formation of novel organic compounds. Such reactions are foundational in the development of complex organic synthesis pathways, contributing to the creation of diverse organic molecules with potential applications in various fields, including medicinal chemistry and material science (Suzuki et al., 1981).
Development of Fluorescent Materials
This compound derivatives are also explored for their ability to produce fluorescent responses in specific chemical environments. This property is particularly intriguing for the development of new materials that can undergo visual changes in response to chemical stimuli, with potential applications in sensing technologies and bioimaging (Nishida et al., 2005).
Catalysis and Reaction Mechanisms
The compound is involved in studies focusing on catalysis and reaction mechanisms, particularly in the context of cyclization reactions and the formation of new C-C bonds. Research in this area contributes to the broader understanding of chemical reactivity and catalysis, which is critical for the synthesis of novel compounds and materials (Pié and Marnett, 1988).
Orientations Futures
Thiophene and its substituted derivatives show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
Propriétés
IUPAC Name |
methyl 4,5-dimethyl-2-[(3-nitrobenzoyl)amino]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5S/c1-8-9(2)23-14(12(8)15(19)22-3)16-13(18)10-5-4-6-11(7-10)17(20)21/h4-7H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYPRTSYOIKJHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7'-Chlorospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2497917.png)
![3-{[4-(2-chlorophenyl)piperazino]carbonyl}-6-methylisothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2497918.png)
![4-acetyl-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2497922.png)

![6-(Pyridin-3-ylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2497924.png)




![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)
![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)
![3-methyl-N-[2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2497940.png)